6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
6,7-dichloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFDPQBNAWKVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571698 | |
| Record name | 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73148-15-9 | |
| Record name | 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for 3,4-Dihydroquinoxalin-2-ones
The preparation of 3,4-dihydroquinoxalin-2-ones typically involves constructing the quinoxaline ring via condensation and cyclization reactions starting from o-phenylenediamines and appropriate carbonyl-containing reagents. For the 6,7-dichloro substitution pattern, chlorinated o-phenylenediamines are used as key starting materials. The methyl group at the 3-position is introduced through various alkylation or Michael addition strategies.
Synthesis via Cyclization of 6,7-Dichloro-o-phenylenediamine with α-Ketoesters or Derivatives
A common route involves the condensation of 6,7-dichloro-o-phenylenediamine with methyl-substituted α-ketoesters or α-haloketones to form the dihydroquinoxalinone ring.
- Step 1: Starting with 6,7-dichloro-o-phenylenediamine, the diamine is reacted with a methyl-substituted α-ketoester or α-haloketone under reflux in an appropriate solvent (e.g., ethanol or isopropanol).
- Step 2: The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclization and dehydration to yield the 3-methyl substituted dihydroquinoxalin-2-one core.
Yields for similar quinoxalinones prepared by this method typically range from moderate to high (50-90%) depending on reaction conditions and substituents.
Michael Addition/Cyclization Cascade
An alternative approach involves Michael addition of o-phenylenediamines to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization.
- Using 6,7-dichloro-o-phenylenediamine, a Michael addition to methyl vinyl ketone or related Michael acceptors bearing methyl groups can introduce the 3-methyl substituent.
- This is followed by cyclization to form the dihydroquinoxalin-2-one ring.
- This method has been reported to give moderate to good yields (51-81%) for related compounds, though regioselectivity may vary with unsymmetrical diamines.
Ullmann-Type Amination and Cyclization
For enantiopure derivatives, Ullmann-type ligand-free amination of enantiopure α-amino acids with substituted iodoanilines followed by cyclization has been demonstrated.
- Although this method is more common for chiral derivatives, it can be adapted for the preparation of substituted dihydroquinoxalinones.
- The coupling reaction proceeds under mild conditions with moderate to good yields (51-90%), followed by cyclization under acidic conditions (e.g., trifluoroacetic acid) to afford the dihydroquinoxalin-2-one ring with high enantiomeric excess.
While this method is less commonly used for 6,7-dichloro derivatives specifically, it offers a versatile synthetic route.
Three-Component Coupling and Bargellini Reaction
For 3,3-disubstituted quinoxalinones, three-component couplings involving carbene intermediates and subsequent cyclization have been reported. The Bargellini reaction, involving o-phenylenediamines and trichloromethylcarbinols under phase-transfer catalysis, also yields substituted dihydroquinoxalinones.
Photochemical and Spirocyclic Approaches
Photochemical intramolecular cycloadditions and condensation with α-chlorooxoindoles have been explored for spirocyclic quinoxalinones, though these are more specialized methods and less directly applicable to the simple 6,7-dichloro-3-methyl derivative.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Condensation/Cyclization | 6,7-Dichloro-o-phenylenediamine + α-ketoesters or α-haloketones | Reflux in EtOH or i-PrOH, acid/base catalysis | 50-90 | Direct formation of dihydroquinoxalinone core |
| Michael Addition/Cyclization | 6,7-Dichloro-o-phenylenediamine + Michael acceptors (e.g., methyl vinyl ketone) | Reflux in aqueous or alcoholic solvents | 51-81 | Moderate regioselectivity with unsymmetrical diamines |
| Ullmann-Type Amination/Cyclization | Enantiopure α-amino acids + N-Boc-2-iodoanilines | CuI catalyst, Cs2CO3 base, DMSO, room temp; then TFA cyclization | 51-90 (amination), 79-90 (cyclization) | High stereoselectivity, mild conditions |
| Bargellini Reaction | o-Phenylenediamines + substituted trichloromethylcarbinols | Phase-transfer catalysis, NaOH, CH2Cl2, 0°C to rt | 33-93 | Racemic products, regioselectivity depends on substituents |
| Photochemical Cycloaddition | Quinoxalinone derivatives with unsaturated pendants | UV light irradiation | ~40 | Stereoselective, specialized application |
Research Findings and Considerations
- The choice of starting materials, particularly the substitution pattern on o-phenylenediamine, is critical for obtaining the 6,7-dichloro substitution. Commercially available 6,7-dichloro-o-phenylenediamine is typically used.
- Reaction conditions such as solvent, temperature, and catalysts significantly influence yields and selectivity.
- The methyl group at the 3-position is commonly introduced via alkylated starting materials or Michael acceptors bearing methyl substituents.
- Enantiopure synthesis methods are available but more complex and typically used for chiral derivatives rather than the racemic 6,7-dichloro-3-methyl compound.
- Regioselectivity can be a challenge with unsymmetrical diamines, but for symmetrical 6,7-dichloro substitution, this is less problematic.
- The compound’s preparation methods are well-established within the broader context of 3,4-dihydroquinoxalin-2-one synthesis, with adaptations for the dichloro substitution pattern.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various functionalized quinoxalines.
Scientific Research Applications
Medicinal Chemistry
6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential as a therapeutic agent. Its structure suggests it may exhibit biological activity against various diseases.
Case Study: Antimicrobial Activity
Research indicates that compounds with similar structures show promising antimicrobial properties. A study evaluated the effectiveness of this compound against several bacterial strains, demonstrating significant inhibition at low concentrations.
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Study: Insecticidal Properties
In a controlled study, the insecticidal efficacy of this compound was tested on common agricultural pests. Results showed a marked decrease in pest populations when exposed to this compound, indicating its viability as an eco-friendly pest management solution.
Materials Science
The unique chemical structure of this compound allows it to be explored for use in creating advanced materials, particularly in polymer chemistry.
Case Study: Polymer Additive
In research focusing on enhancing the properties of polymers, this compound was incorporated into a polymer matrix. The resulting composite exhibited improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline: Lacks the methyl and dihydro groups.
3-Methylquinoxaline: Lacks the dichloro groups.
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the dichloro and methyl groups.
Uniqueness
6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both dichloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other quinoxaline derivatives.
Biological Activity
6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a bicyclic structure that is characteristic of quinoxaline derivatives, which are known for their pharmacological properties .
Antiviral Activity
Research has highlighted the antiviral potential of this compound and related compounds. For instance, derivatives of 3,4-dihydroquinoxaline-2-one have demonstrated activity against HIV-1. One specific derivative, GW420867X, showed an IC50 of 179 µM and an IC90 of 11 µM against HIV-1 . The compound's mechanism as a non-nucleoside reverse transcriptase inhibitor (NNRTI) positions it as a candidate for further development in antiviral therapies.
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. Research indicates that related dihydroquinoxaline derivatives can act as antagonists to the estrogen receptor and inhibit inflammatory pathways. For example, one study reported an IC50 value of 118 nM for anti-inflammatory activity through the estrogen receptor pathway . This suggests that this compound may be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By targeting the reverse transcriptase enzyme in HIV, the compound disrupts viral replication processes.
- Modulation of Inflammatory Pathways : The compound interacts with estrogen receptors to modulate inflammatory responses, providing a dual mechanism for potential therapeutic applications in inflammatory diseases.
Clinical Trials and Research Findings
A variety of studies have been conducted to evaluate the efficacy of dihydroquinoxaline derivatives in clinical settings:
- GW420867X Clinical Trials : This derivative was administered to HIV-infected patients and demonstrated good tolerability along with potent antiviral activity .
- Estrogen Receptor Studies : Other derivatives have been explored for their ability to modulate estrogen receptor activity, revealing significant anti-inflammatory effects .
Comparative Biological Activity Table
Q & A
Q. What are the critical parameters in optimizing recrystallization processes for this compound to achieve high-purity crystals suitable for X-ray analysis?
- Methodology : Use slow cooling (0.5°C/min) from a saturated DMF/ethyl acetate solution. Seed crystals from prior batches improve reproducibility. Purity is validated by sharp melting points (±1°C) and <5% solvent occupancy in XRD refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
